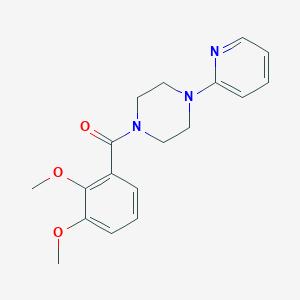

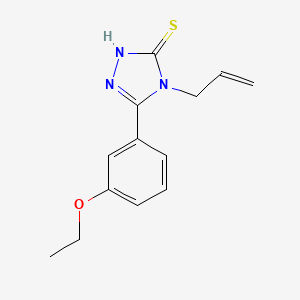

N-phenyl-1-propyl-1H-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-phenyl-1-propyl-1H-benzimidazol-2-amine, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. A notable method for synthesizing such compounds involves the use of CuI/L5 catalyst systems for the amination of arylhalides with guanidines or amidines, leading to the formation of 1-H-2-substituted benzimidazoles in modest yields through tandem aminations of 1,2-dihaloarenes (Deng, McAllister, & Mani, 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, is characterized by a benzene ring fused to an imidazole ring. This structure is crucial for the compound's chemical behavior and interaction with various biological targets. The N-phenyl substitution adds to the lipophilicity and potential binding affinities of the molecule. X-ray crystallography studies have provided detailed insights into the planar nature of the benzimidazole ring system and its conformational aspects (Eryigit & Kendi, 1998).

Chemical Reactions and Properties

Benzimidazole compounds, including this compound, participate in various chemical reactions, such as N-alkylation, sulfonation, and nitrosation, leading to a wide array of derivatives with diverse biological activities. These reactions are often influenced by the nature of the substituents and the reaction conditions. For instance, benzimidazol-2-amine can undergo regioselective arylsulfonylation, demonstrating the compound's versatility in chemical synthesis (Kaipnazarov et al., 2013).

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

Similar benzimidazole derivatives have been found to increase the catalytic action of glucokinase . This suggests that N-phenyl-1-propyl-1H-benzimidazol-2-amine might interact with its targets, leading to changes in their activity.

Biochemical Pathways

It’s known that glucokinase plays a crucial role in the regulation of carbohydrate metabolism . Therefore, it can be inferred that this compound might influence these pathways.

Pharmacokinetics

Benzimidazole derivatives are known for their broad range of bioactivities and excellent bioavailability .

Result of Action

Similar benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .

Orientations Futures

Benzimidazole and its derivatives have been extensively studied due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Therefore, the future direction could involve further exploration of the biological activities of “N-phenyl-1-propyl-1H-benzimidazol-2-amine” and its potential applications in drug development.

Propriétés

IUPAC Name |

N-phenyl-1-propylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-12-19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCXMIGZXRJMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)

![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)